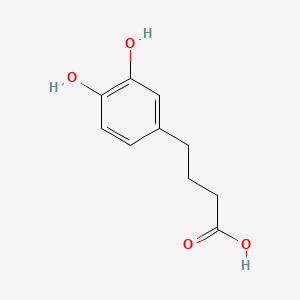

4-(3,4-Dihydroxyphenyl)butansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3,4-Dihydroxyphenyl)butanoic acid, also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is a metabolite of the neurotransmitter dopamine . It has strong anti-oxidative activity and shows potential applications in food and pharmaceutical industries .

Synthesis Analysis

A biosynthetic pathway for 3,4-DHPA was designed by connecting 4-hydroxyphenylacetic acid (4-HPA) biosynthesis with its hydroxylation . The starting strain produced only 46 mg/L of 4-HPA in 48 hours. Enhancing the shikimate pathway increased the titer by 19-fold to 923 ± 57 mg/L .Molecular Structure Analysis

The molecular formula of 4-(3,4-Dihydroxyphenyl)butanoic acid is C10H13NO4 . Its molecular weight is 211.21 g/mol . The compound has a complex structure with several functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,4-Dihydroxyphenyl)butanoic acid include a molecular weight of 211.21 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen

Behandlung neurodegenerativer Erkrankungen

“4-(3,4-Dihydroxyphenyl)butansäure” zeigt Potenzial als Kandidatenmedikament für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson . Die Hauptwirkungen dieser Verbindung sind die Verbesserung ungefalteter Proteine und die Unterdrückung ihrer Aggregation, was zu schützenden Effekten gegen durch ER-Stress induzierten neuronalen Zelltod führt .

Chemischer Chaperon

Diese Verbindung wirkt als chemischer Chaperon . Chemische Chaperone helfen bei der korrekten Faltung von Proteinen und verhindern so ihre Aggregation. Dies ist besonders wichtig im Zusammenhang mit neurodegenerativen Erkrankungen, bei denen die Proteinaggregation ein häufiges Merkmal ist .

Histondeacetylase-Inhibitor

“this compound” zeigt eine inhibitorische Aktivität gegen Histondeacetylasen (HDACs) . HDACs sind Enzyme, die Acetylgruppen von einer ε-N-Acetyllysin-Aminosäure an einem Histon entfernen, wodurch die Histone die DNA enger umhüllen können. Diese Funktion könnte Auswirkungen auf die Genexpression und -regulation haben .

Dopaminrezeptor-Forschung

Diese Verbindung könnte in der Forschung im Zusammenhang mit Dopaminrezeptoren verwendet werden . Dopaminrezeptoren sind eine Klasse von G-Protein-gekoppelten Rezeptoren, die im zentralen Nervensystem (ZNS) von Wirbeltieren prominent sind. Diese Rezeptoren sind Ziele für Medikamente, die zur Behandlung vieler psychiatrischer und neurologischer Erkrankungen eingesetzt werden .

Forschung zu Stress und Angst

Aufgrund ihrer potenziellen Auswirkungen auf das ZNS und die Dopaminrezeptoren könnte „this compound“ in der Forschung im Zusammenhang mit Stress und Angst verwendet werden .

Forschung zur Sucht

<a data-citationid="67beb251-99fd-4f14-bd80-4efa056dcb77-32-group" h="ID=SERP,5015.1" href="https://pdfs.semanticscholar.org/8755/f679a012d1d42ed6b8b62e1d32f28531629

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-(3,4-Dihydroxyphenyl)butanoic acid, also known as 3,4-DHPPA, is histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in regulating gene expression.

Mode of Action

3,4-DHPPA interacts with its target, HDAC, by inhibiting its activation . This inhibition can reduce the activation of macrophages and inflammation during hepatic ischemia/reperfusion injury (HIRI) .

Biochemical Pathways

The action of 3,4-DHPPA affects the biochemical pathway involving HDACs. By inhibiting HDACs, 3,4-DHPPA can modulate the transcription of various genes, impacting cellular functions such as cell cycle progression, differentiation, and apoptosis .

Result of Action

The inhibition of HDACs by 3,4-DHPPA can alleviate HIRI by reducing the activation of macrophages and inflammation . This suggests that 3,4-DHPPA may have potential therapeutic applications in conditions related to hepatic ischemia/reperfusion injury.

Eigenschaften

IUPAC Name |

4-(3,4-dihydroxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMIBYIGJIUJRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.